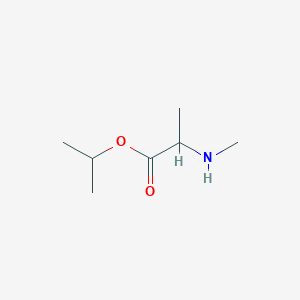

Propan-2-yl 2-(methylamino)propanoate

Description

Significance within Organic Chemistry

The significance of Propan-2-yl 2-(methylamino)propanoate in organic chemistry can be inferred from the broader importance of its constituent chemical classes. As an ester of an N-methylated alpha-amino acid, it represents a building block for the synthesis of modified peptides. N-methylated amino acids are of considerable interest in medicinal chemistry because their incorporation into peptides can lead to analogues with improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability. researchgate.net

The isopropyl ester group is a common protecting group for carboxylic acids in organic synthesis. libretexts.org Its moderate steric hindrance and electronic properties make it susceptible to cleavage under specific conditions, allowing for the deprotection of the carboxylic acid at a desired stage of a synthetic sequence. The use of different ester groups, including isopropyl esters, allows for differential protection strategies in the synthesis of complex molecules. wikipedia.org

Role as a Precursor or Intermediate in Synthetic Methodologies

This compound can serve as a valuable precursor or intermediate in various synthetic methodologies. In peptide synthesis, the corresponding N-protected derivative of this compound could be used to introduce an N-methylalanine residue into a peptide chain. The coupling of N-methylated amino acids can be challenging due to steric hindrance, and specific coupling reagents and conditions are often required to achieve high yields. peptide.com

Furthermore, as a chiral molecule (assuming it is prepared from an enantiomerically pure form of N-methylalanine), it can be used as a chiral building block in asymmetric synthesis. The stereocenter at the alpha-carbon can be used to induce stereoselectivity in subsequent reactions.

The synthesis of this compound itself would typically involve the esterification of N-methylalanine with isopropanol (B130326). This can be achieved through various methods, such as Fischer esterification using an acid catalyst, or by using coupling agents. A common method for the synthesis of amino acid esters involves the use of an alcohol in the presence of a chlorinating agent like trimethylsilyl (B98337) chloride. mdpi.comnih.gov

Conceptual Framework for Esters of Alpha-Amino Acids

Esters of alpha-amino acids are a fundamental class of compounds in organic and bioorganic chemistry. ebi.ac.uk They are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification serves several key purposes in chemical synthesis.

Primarily, esterification is a common strategy for protecting the carboxylic acid functionality of an amino acid. organic-chemistry.org The free carboxylic acid can interfere with reactions targeting other functional groups in the molecule, such as the amino group. By converting it to an ester, its acidity and nucleophilicity are masked. The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl, isopropyl) is crucial as it determines the conditions required for its subsequent removal (deprotection). libretexts.org

Alpha-amino acid esters are also key intermediates in the synthesis of peptides. nih.gov In peptide coupling reactions, the carboxylic acid of one amino acid (or peptide) is activated and then reacted with the amino group of another amino acid ester. The ester group prevents the carboxylic acid of the second amino acid from reacting with the activated species.

Moreover, the esterification of amino acids can increase their solubility in organic solvents, which is often advantageous for conducting reactions in non-aqueous media. The physicochemical properties of amino acid esters, such as their melting points and solubility, are influenced by the nature of the alcohol used for esterification and the amino acid side chain. mdpi.com

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO2 uni.lu |

| Molecular Weight | 145.20 g/mol |

| SMILES | CC(C)OC(=O)C(C)NC uni.lu |

| InChI Key | AHZBIPPXGFSEJH-UHFFFAOYSA-N uni.lu |

| Compound | Molecular Formula | Boiling Point (°C) | Reference |

|---|---|---|---|

| Propan-2-yl propanoate | C6H12O2 | 108-111 | chembk.com |

| Propan-2-yl 2-methylpropanoate | C7H14O2 | 121 | chembk.com |

| Methyl 3-(methylamino)propanoate | C5H11NO2 | 50 (at 11 Torr) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZBIPPXGFSEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Propan-2-yl 2-(methylamino)propanoate

The synthesis of this compound can be achieved through several conventional organic reactions. These pathways primarily involve the formation of the ester linkage and the introduction of the methylamino group.

Esterification Reactions of 2-(Methylamino)propanoic Acid

The most direct route to this compound is the esterification of its parent carboxylic acid, 2-(methylamino)propanoic acid (also known as N-methylalanine). This transformation is typically accomplished by reacting the amino acid with isopropanol (B130326) in the presence of a catalyst.

Commonly used methods include the Fischer-Speier esterification, which employs an acid catalyst to accelerate the reaction. brainly.com The reaction involves protonation of the carboxylic acid, followed by a nucleophilic attack from the isopropanol. brainly.com A variety of reagents have been reported for the transformation of amino acids into their corresponding esters. mdpi.com

One effective method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which has been shown to be an efficient system for the esterification of various amino acids at room temperature, often resulting in good to excellent yields of the corresponding methyl ester hydrochlorides. mdpi.com A similar principle can be applied using isopropanol. The general scheme involves the reaction of the amino acid with isopropanol in the presence of a chlorinating agent like TMSCl or thionyl chloride. mdpi.com The reaction is often carried out using an excess of the alcohol, which also serves as the solvent. mdpi.com

Table 1: Comparison of Catalysts for Amino Acid Esterification

| Catalyst System | Typical Conditions | Advantages |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, traditional method |

| Thionyl Chloride (SOCl₂) | Alcohol as solvent, often at 0°C to reflux | Forms reactive acyl chloride intermediate, high yields |

| Trimethylchlorosilane (TMSCl) | Alcohol as solvent, room temperature | Mild conditions, convenient operation, good to excellent yields mdpi.com |

The yield of the esterification reaction can be influenced by factors such as reaction temperature and the molar ratio of reactants. ceon.rs Increasing the temperature and using a larger excess of alcohol can increase the rate of ester formation and the final yield. ceon.rs

Amination Reactions in the Presence of Isopropanol

An alternative synthetic strategy involves forming the C-N bond through amination. Reductive amination of an α-keto ester, such as isopropyl pyruvate, with methylamine (B109427) is a key approach. This reaction typically proceeds in two stages: the formation of an imine intermediate from the keto ester and methylamine, followed by reduction to the desired secondary amine.

This transformation can be achieved using various reducing agents. More recently, biocatalysis using imine reductases (IREDs) has emerged as a powerful and sustainable method for the reductive amination of α-ketoesters. nih.gov These enzymes can catalyze the direct reductive coupling of α-ketoesters and amines under mild reaction conditions, often with high conversion and excellent stereoselectivity. nih.gov The use of IREDs is particularly advantageous as it can provide access to chiral N-substituted α-amino esters. nih.gov

Chemo- and Regioselective Synthesis Approaches

Achieving chemo- and regioselectivity is crucial when dealing with molecules containing multiple functional groups. In the context of this compound synthesis, this often involves the use of protecting groups to ensure that only the desired functional group reacts.

For instance, to perform a reaction on a different part of the molecule without affecting the amino group, the nitrogen can be protected with a suitable group like a nosyl (Ns) group. N-Nosyl-α-amino acid esters can be quantitatively methylated on the nitrogen atom. researchgate.net Subsequent deprotection of the amino function yields the N-methyl amino acid ester. researchgate.net This multi-step process of protection, reaction, and deprotection allows for high selectivity.

Similarly, to esterify the carboxylic acid without interference from the amine, the amino group can first be protected (e.g., as a Boc or Cbz derivative). The protected amino acid can then be esterified with isopropanol, followed by the removal of the protecting group to yield the final product. This sequence ensures that side reactions, such as intermolecular amide formation, are avoided.

Stereoselective Synthesis and Chiral Induction

Since this compound contains a chiral center at the α-carbon, controlling the stereochemistry to produce a single enantiomer is of significant interest.

Role of Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is set, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

In the synthesis of α-amino acids and their derivatives, chiral auxiliaries like Evans oxazolidinones or pseudoephedrine amides are widely used. wikipedia.org For example, an achiral glycine (B1666218) equivalent can be attached to a chiral auxiliary. The resulting compound can then be alkylated; the steric bulk of the auxiliary directs the incoming alkyl group to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent methylation of the nitrogen and cleavage of the auxiliary would yield the desired enantiomerically enriched N-methyl amino acid, which can then be esterified.

Evans oxazolidinone auxiliaries are particularly effective. harvard.edu Acylation of the auxiliary provides an imide, which can be deprotonated to form a Z-enolate with high selectivity. harvard.edu The chelated transition state of this enolate directs alkylation reactions to occur with high diastereoselectivity. harvard.edu

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions harvard.eduresearchgate.net | Forms a chelated Z-enolate that sterically blocks one face from electrophilic attack harvard.edu |

| Pseudoephedrine | Asymmetric alkylation to form α-substituted carboxylic acids wikipedia.org | The enolate configuration is directed by the auxiliary's methyl and hydroxyl groups wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements wikipedia.org | Provides significant asymmetric induction wikipedia.org |

In addition to auxiliaries, chiral catalysts can also be used to achieve stereocontrol. As mentioned previously, biocatalysts like IREDs are highly effective. nih.gov Furthermore, chiral metal complexes can catalyze asymmetric hydrogenations or transfer hydrogenations of imine intermediates, providing another route to enantiomerically enriched amino esters.

Diastereoselective Approaches

The synthesis of this compound, which contains a stereocenter at the α-carbon, necessitates careful consideration of stereoselectivity. Diastereoselective approaches are crucial for obtaining specific stereoisomers, which can have significantly different biological activities. A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions.

One potential diastereoselective route to this compound could involve the alkylation of a chiral glycine enolate equivalent. For instance, a chiral auxiliary, such as one derived from camphor (B46023) or a pseudoephedrine, can be attached to the glycine nitrogen. Deprotonation followed by methylation would proceed with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary, directing the methyl group to a specific face of the enolate. Subsequent removal of the chiral auxiliary and esterification with isopropanol would yield the desired enantiomerically enriched product.

Another approach is the use of chiral phase-transfer catalysts for the N-alkylation of a precursor, such as Propan-2-yl 2-aminopropanoate. The catalyst, often a chiral quaternary ammonium (B1175870) salt, can form a chiral ion pair with the enolate of the substrate, thereby directing the approach of the methylating agent to one face of the molecule.

Furthermore, enzymatic resolutions can be employed to separate diastereomers. For example, a racemic mixture of a precursor amide could be subjected to a lipase (B570770) that selectively hydrolyzes one diastereomer, allowing for the separation of the desired stereoisomer.

Table 1: Comparison of Potential Diastereoselective Synthetic Methods

| Method | Reagents/Catalyst | Key Principle | Expected Diastereoselectivity |

| Chiral Auxiliary-Directed Alkylation | Chiral auxiliary (e.g., Evans auxiliary), LDA, Methyl iodide | Steric hindrance from the chiral auxiliary directs the approach of the electrophile. | High (often >95:5 dr) |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salt, Methyl iodide, Base | Formation of a chiral ion pair influences the trajectory of the alkylating agent. | Moderate to High |

| Enzymatic Resolution | Lipase, Racemic precursor | Selective enzymatic transformation of one diastereomer. | High |

Derivatization Strategies of the this compound Scaffold

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties and applications.

Modification of the Secondary Amine Group

The secondary amine is a key functional group that can be readily derivatized.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to introduce a variety of substituents. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing new alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl bonds.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a robust reaction that can introduce a wide array of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, yields sulfonamides. These derivatives are often crystalline solids and can be useful for characterization.

Ester Cleavage and Transesterification Reactions

The isopropyl ester is another site for modification.

Hydrolysis: The ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(methylamino)propanoic acid. This carboxylic acid is a valuable intermediate for further derivatization.

Transesterification: The isopropyl group can be exchanged for other alkyl groups by heating in the presence of a different alcohol and a suitable catalyst, such as an acid or a base. This allows for the synthesis of a library of different esters. For instance, using methanol would yield the methyl ester, while butanol would produce the butyl ester.

Peptide Coupling and Amide Formation Reactions

The carboxylic acid obtained from ester hydrolysis can be coupled with amines to form amides, including peptides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate this transformation. This opens up the possibility of incorporating the 2-(methylamino)propanoate moiety into larger peptide chains.

Introduction of Functional Groups for Advanced Applications

Functional groups can be introduced to the this compound scaffold to tailor its properties for specific applications. For example, a fluorescent tag could be attached to the amine to allow for biological imaging. Alternatively, a polymerizable group could be introduced to enable its incorporation into a polymer backbone. The introduction of a boronic acid or ester could allow for its use in Suzuki cross-coupling reactions.

Table 2: Overview of Derivatization Reactions

| Reaction Type | Reagents | Functional Group Modified | Product |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary Amine | Tertiary Amine |

| N-Acylation | Acyl chloride, Base | Secondary Amine | Amide |

| Ester Hydrolysis | H⁺ or OH⁻ | Isopropyl Ester | Carboxylic Acid |

| Transesterification | Alcohol, Acid/Base catalyst | Isopropyl Ester | New Ester |

| Peptide Coupling | Amine, DCC, HOBt | Carboxylic Acid (from hydrolysis) | Amide/Peptide |

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For example, catalytic methods are generally preferred over stoichiometric ones as they generate less waste.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. For instance, supercritical carbon dioxide or water could be explored as alternative reaction media. The use of toxic methylating agents like methyl iodide could potentially be replaced with greener alternatives like dimethyl carbonate.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Biocatalysis, using enzymes, can offer high selectivity under mild conditions and is a key aspect of green chemistry. For example, a lipase could be used for the enantioselective esterification step.

Renewable Feedstocks: Ideally, the starting materials for the synthesis should be derived from renewable resources. While the synthesis of this specific compound from renewable feedstocks may be challenging, exploring routes from bio-based platform chemicals is a long-term goal.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Solvent-Free Synthesis

The development of solvent-free synthetic routes for amino acid esters, such as this compound, represents a significant advancement in green chemistry. Traditional esterification methods often rely on large volumes of organic solvents, which contribute to environmental pollution and pose safety risks. In contrast, solvent-free approaches aim to minimize waste at its source.

One prominent solvent-free technique is mechanochemistry, which utilizes mechanical energy, often through ball milling, to drive chemical reactions. acs.org In the context of this compound synthesis, this would involve the direct reaction of N-methylalanine with isopropanol under mechanical agitation. The solid-state interaction of the reactants can lead to high yields and reduced reaction times without the need for a solvent.

Another solvent-free approach involves the use of microwave irradiation. Microwave-assisted synthesis can accelerate the reaction between an amino acid and an alcohol, often in the absence of a solvent or with a minimal amount of a high-boiling point, recyclable solvent. scielo.br For the synthesis of this compound, a mixture of N-methylalanine and isopropanol could be subjected to microwave irradiation, potentially with a solid acid catalyst, to facilitate the esterification.

These solvent-free methods offer several advantages, including simplified work-up procedures, reduced energy consumption, and the elimination of toxic solvent waste. acs.org The table below summarizes key aspects of these solvent-free approaches.

| Synthetic Method | Energy Source | Key Advantages | Potential for this compound |

| Mechanochemistry (Ball Milling) | Mechanical Force | Reduced reaction times, high yields, no solvent waste. acs.org | Direct reaction of N-methylalanine and isopropanol. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, increased reaction rates, potential for solvent-free conditions. scielo.br | N-methylalanine and isopropanol reaction, possibly with a solid catalyst. |

Catalytic Methods for Enhanced Efficiency

Catalysis plays a crucial role in enhancing the efficiency of the synthesis of this compound. Catalysts can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process.

Acid catalysis is a common method for the esterification of amino acids. acs.org For the synthesis of this compound, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid can be used to protonate the carboxylic acid group of N-methylalanine, making it more susceptible to nucleophilic attack by isopropanol. acs.org The use of solid acid catalysts, such as ion-exchange resins, is particularly advantageous as they can be easily separated from the reaction mixture and reused, simplifying the purification process.

Enzymatic catalysis offers a highly selective and environmentally benign alternative. Lipases, for example, can catalyze the esterification of N-protected amino acids in organic solvents or even under solvent-free conditions. While the direct enzymatic esterification of unprotected N-methylalanine might be challenging, this approach could be employed with a suitably protected derivative.

Furthermore, recent advancements have focused on the development of novel catalytic systems for the N-alkylation of amino acid esters. nih.gov While this is a different transformation, the principles of using transition metal catalysts, such as ruthenium complexes, to facilitate reactions with high atom economy and stereochemical retention are relevant to the broader goal of efficient synthesis in this chemical space. nih.gov

The following table outlines various catalytic methods applicable to the synthesis of this compound.

| Catalyst Type | Example | Advantages | Application to Target Synthesis |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity. | Esterification of N-methylalanine with isopropanol. |

| Heterogeneous Acid | Ion-Exchange Resins | Ease of separation and reusability. | Esterification of N-methylalanine with isopropanol. |

| Biocatalyst | Lipases | High selectivity, mild reaction conditions. | Esterification of a protected N-methylalanine derivative. |

| Transition Metal | Ruthenium complexes | High atom economy, potential for various transformations. nih.gov | While not for direct esterification, highlights advanced catalytic strategies. |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the final product.

In the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy. A direct esterification of N-methylalanine with isopropanol is an example of an addition-elimination reaction where a molecule of water is the only byproduct. This type of reaction generally has a high atom economy.

The calculation for the theoretical atom economy of the direct esterification is as follows:

Molecular Formula of N-methylalanine: C₄H₉NO₂ Molecular Formula of Isopropanol: C₃H₈O Molecular Formula of this compound: C₇H₁₅NO₂ Molecular Formula of Water: H₂O

Molar Mass of N-methylalanine: 103.12 g/mol Molar Mass of Isopropanol: 60.10 g/mol Molar Mass of this compound: 145.20 g/mol Molar Mass of Water: 18.02 g/mol

Total Mass of Reactants: 103.12 g/mol + 60.10 g/mol = 163.22 g/mol Mass of Desired Product: 145.20 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (145.20 / 163.22) x 100 ≈ 88.96%

This high atom economy indicates that the direct esterification is an efficient process in terms of incorporating reactant atoms into the final product.

The following table compares the atom economy of different potential synthetic approaches.

| Synthetic Approach | Byproducts | Atom Economy |

| Direct Esterification | Water | High (approx. 89%) |

| Protecting Group Strategy | Water, protecting group fragments, deprotection reagents | Lower |

By prioritizing synthetic methods with high atom economy, chemists can significantly reduce the amount of waste generated, leading to more sustainable and cost-effective chemical manufacturing. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Propan-2-yl 2-(methylamino)propanoate, a combination of one-dimensional (¹H, ¹³C) and advanced multi-dimensional NMR experiments would be employed for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals provide a wealth of structural information. Based on the analysis of similar structures, such as N-methylalanine and isopropyl esters, the expected ¹H NMR data are summarized below.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH(CH₃)₂ | 4.9-5.1 | Septet | ~6.3 | 1H |

| -CH(CH₃)NH- | 3.2-3.4 | Quartet | ~7.0 | 1H |

| -NHCH₃ | 2.3-2.5 | Singlet | - | 3H |

| -CH(CH₃)₂ | 1.2-1.3 | Doublet | ~6.3 | 6H |

| -CH(CH₃)NH- | 1.1-1.2 | Doublet | ~7.0 | 3H |

Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.

The septet for the isopropyl methine proton arises from coupling to the six equivalent methyl protons of the isopropyl group, which in turn appear as a doublet. The quartet for the alpha-proton on the propanoate moiety is due to coupling with the adjacent methyl protons, which appear as a doublet. The N-methyl protons are expected to be a singlet, and the N-H proton typically appears as a broad singlet with a variable chemical shift depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound is predicted to show six distinct signals, corresponding to the seven carbon atoms in the molecule, with two carbons being chemically equivalent.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester carbonyl) | 170-175 |

| -CH(CH₃)₂ | 68-72 |

| -CH(CH₃)NH- | 55-60 |

| -NHCH₃ | 30-35 |

| -CH(CH₃)₂ | 20-25 |

Disclaimer: The data presented in this table is predicted based on analogous compounds and has not been experimentally verified for this compound.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms will also be shifted downfield. The two methyl carbons of the isopropyl group are equivalent due to free rotation and are therefore expected to produce a single signal.

For a more detailed and unambiguous structural confirmation, advanced NMR techniques are invaluable.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would reveal proton-proton coupling correlations, for instance, confirming the coupling between the isopropyl methine proton and the isopropyl methyl protons. An HSQC spectrum would correlate directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

¹⁵N NMR Spectroscopy : Given the presence of a nitrogen atom, ¹⁵N NMR spectroscopy could provide further structural insights. The chemical shift of the nitrogen atom in the methylamino group would be sensitive to its electronic environment. For secondary aliphatic amines, the ¹⁵N chemical shift is typically in the range of 0 to 90 ppm relative to liquid ammonia.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula C₇H₁₅NO₂. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 146.1176 u.

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 146.1176 |

| [M+Na]⁺ | 168.0995 |

Disclaimer: The data presented in this table is predicted and has not been experimentally verified for this compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The analysis of these fragmentation patterns provides detailed structural information. For this compound, several characteristic fragmentation pathways can be proposed based on the known behavior of amino acid esters and amines.

A primary fragmentation would likely involve the loss of the isopropyl group as a neutral alkene (propene) via a McLafferty-type rearrangement, or the loss of the isopropoxy radical. Another significant fragmentation pathway for N-methylated amino acid esters is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of a stable iminium ion.

Proposed Key Fragment Ions in the MS/MS Spectrum of this compound

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 102 | C₃H₆ (Propene) | [CH₃CH(NHCH₃)COOH]⁺ |

| 88 | C₃H₇O• (Isopropoxy radical) | [CH₃CH(NHCH₃)CO]⁺ |

Disclaimer: The fragmentation pathways and resulting ions presented in this table are proposed based on the principles of mass spectrometry and analysis of similar compounds and have not been experimentally verified for this compound.

The analysis of these characteristic fragment ions would allow for the confirmation of the different structural motifs within the molecule, such as the N-methylalanine core and the isopropyl ester group.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for quantifying its purity. The choice of technique depends on the compound's volatility, polarity, and the analytical requirements for speed and resolution.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. This compound, as a relatively small amino acid ester, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Detailed Research Findings: Direct analysis of amino acid esters by GC can sometimes be challenging due to the polarity imparted by the amine group, which may lead to poor peak shape (tailing) and potential adsorption on the column. To mitigate these effects and enhance volatility, derivatization is a common strategy. oup.comnih.gov For this compound, derivatization of the secondary amine, for instance by acylation (e.g., with trifluoroacetic anhydride) or reaction with a chloroformate reagent, would yield a less polar and more volatile analyte suitable for high-resolution separation. acs.orgnih.gov

A typical GC-MS analysis would involve injecting the derivatized sample onto a capillary column, such as a DB-5ms or HP-1ms (nonpolar) or a DB-17 (intermediate polarity), followed by a temperature-programmed elution to separate components based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer would then provide fragmentation patterns that confirm the identity of the eluting peaks.

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | DB-17 Capillary Column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |

| Sample Preparation | Derivatization with isobutyl chloroformate prior to injection nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. helsinki.fi Given its polarity, this compound is well-suited for HPLC analysis, particularly using reversed-phase methods.

Detailed Research Findings: The primary challenge in analyzing this compound by HPLC is detection, as it lacks a strong chromophore for UV-Vis absorption. Therefore, detection is typically achieved using a mass spectrometer (LC-MS), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). Alternatively, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the secondary amine. epa.govthermofisher.com Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose. thermofisher.com

A reversed-phase C18 column is the standard choice for separating such moderately polar compounds. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve peak shape. Since the analyte is a basic amine, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase protonates the amine, reducing silanol (B1196071) interactions and minimizing peak tailing. biotage.com

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV or Mass Spectrometric Detector |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (ESI+) or UV Detector (if derivatized) |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher system pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. helsinki.fi

Detailed Research Findings: The analytical principles for this compound are the same as in HPLC, but the execution is much faster. A UPLC method would allow for the high-throughput screening of samples, with run times often reduced to a few minutes. waters.com The separation would still be based on reversed-phase chromatography, and the same considerations for mobile phase additives and detection methods (ideally mass spectrometry) apply. The increased peak concentration achieved with UPLC enhances sensitivity, which is particularly beneficial when using mass spectrometry.

| Parameter | Condition |

|---|---|

| Instrument | UPLC system with a Mass Spectrometric Detector (e.g., SQD) |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer (ESI+) |

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of gas and liquid chromatography, offering fast, efficient separations with reduced organic solvent consumption.

Detailed Research Findings: While originally used for nonpolar compounds, modern SFC is highly capable of separating polar molecules, including amines and amino acids. chromatographytoday.comtandfonline.com For a polar compound like this compound, the CO₂ mobile phase would be modified with a polar co-solvent, such as methanol. rsc.org To ensure good peak shape for the basic amine, a small amount of a basic additive (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) is often added to the modifier. chromatographyonline.com This additive competes with the analyte for active sites on the stationary phase, preventing peak tailing. SFC can be significantly faster than HPLC and is considered a "green" chromatography technique due to its reliance on CO₂.

| Parameter | Condition |

|---|---|

| Instrument | Analytical SFC System |

| Column | Diol or Amino-functionalized column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol with 0.2% Triethylamine |

| Gradient | 5% B to 40% B over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Detailed Research Findings: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: a secondary amine (N-H), an ester (C=O and C-O), and alkyl groups (C-H). While no published spectrum for this specific compound is available, the expected peaks can be accurately predicted based on extensive databases and the analysis of similar molecules. wpmucdn.comucalgary.ca

The key diagnostic peaks would be the ester carbonyl (C=O) stretch, which is typically a very strong and sharp absorption, and the N-H stretch of the secondary amine, which appears as a single, moderately broad peak. ucalgary.cayoutube.com The presence of two distinct C-O stretching bands further confirms the ester group.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium, single peak |

| C-H (sp³ Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong, sharp |

| N-H (Amine) | Bend | 1550 - 1650 | Variable |

| C-O (Ester, sp² C-O) | Stretch | 1200 - 1300 | Strong |

| C-O (Ester, sp³ C-O) | Stretch | 1000 - 1150 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.org This technique can provide unambiguous information about bond lengths, bond angles, and stereochemistry.

Detailed Research Findings: To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure can be solved and refined. nih.gov

Currently, there is no reported crystal structure for this compound in public databases such as the Cambridge Structural Database (CSD). If a structure were determined, it would provide precise geometric data, confirm the relative stereochemistry if the compound is chiral, and reveal intermolecular interactions (such as hydrogen bonding involving the N-H group) that govern the crystal packing. nih.gov

| Parameter Type | Examples of Information Provided |

|---|---|

| Unit Cell Dimensions | a, b, c cell lengths; α, β, γ angles |

| Space Group | Crystal symmetry (e.g., P2₁/c, C2/c) |

| Atomic Coordinates | x, y, z position of each non-hydrogen atom |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-O) |

| Bond Angles | Angles between three connected atoms (e.g., O=C-O, C-N-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

| Absolute Stereochemistry | Confirmation of R/S configuration at chiral centers (if applicable) |

| Intermolecular Interactions | Details of hydrogen bonds and van der Waals contacts |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of propan-2-yl 2-(methylamino)propanoate. These methods, rooted in the principles of quantum mechanics, offer a microscopic view of the molecule's behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is a key determinant of its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information about the molecule's potential to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, theoretical calculations, often performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*, can predict these energy levels.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 10.18 |

The relatively large calculated HOMO-LUMO gap for this compound suggests a high degree of electronic stability.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The HOMO and LUMO are the frontier orbitals that are primarily involved in chemical reactions. In this compound, the HOMO is predominantly localized on the non-bonding lone pair of the nitrogen atom within the methylamino group. This indicates that this site is the most probable for electrophilic attack. Conversely, the LUMO is primarily distributed over the carbonyl group (C=O) of the ester functionality, making it the likely site for nucleophilic attack.

These insights from MO theory are crucial for understanding the molecule's reactivity patterns and for predicting the outcomes of chemical reactions.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in experimentally obtained spectra. Similarly, the prediction of IR absorption frequencies can help identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the N-H bend of the secondary amine.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 |

| N-H (Amine) | Bending | 1580 |

| C-O (Ester) | Stretching | 1185 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecular systems.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. By systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step, a conformational energy landscape can be constructed. The lowest points on this landscape correspond to the most stable conformers. This analysis reveals that the extended, or anti-periplanar, conformations are generally of lower energy due to reduced steric hindrance.

Docking Studies for Ligand-Target Interactions (Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, docking studies can be used to explore the potential interactions of this compound with various biological macromolecules, such as enzymes or receptors. These studies can provide hypotheses about the molecule's potential biological activity by identifying plausible binding modes and estimating the strength of the interaction, often expressed as a docking score. For example, docking this compound into the active site of a hypothetical enzyme could reveal key hydrogen bonding or hydrophobic interactions that contribute to binding affinity.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -6.5 |

| Key Interacting Residues | ASP 120, TYR 85, PHE 210 |

| Types of Interactions | Hydrogen bond with ASP 120, Pi-Pi stacking with TYR 85 |

These theoretical studies provide a foundational understanding of the chemical and physical properties of this compound, guiding further experimental investigation.

Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and potential binding modes with biological targets.

Table 1: Representative Force Fields for Molecular Dynamics Simulations of Amino Acid Derivatives

| Force Field Family | Common Applications | Key Characteristics |

| AMBER | Proteins, Nucleic Acids | Optimized for biomolecular systems, with well-parameterized representations for amino acids. |

| CHARMM | Proteins, Lipids, Nucleic Acids | Widely used for a broad range of biological molecules, known for its detailed lipid and protein parameters. |

| GROMOS | Biomolecular Systems | Known for its efficiency in simulations of large systems and its use in free energy calculations. |

| OPLS | Organic Liquids, Proteins | Aims for accurate reproduction of liquid properties and has extensive parameterization for organic molecules. |

This table presents common force field families applicable to simulations of molecules like this compound.

Structure-Activity Relationship (SAR) Derivations (Theoretical and in vitro)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org For this compound, SAR would involve systematically modifying its structure—for instance, by altering the ester group or the N-methyl substituent—and observing the effect on a specific biological endpoint.

Theoretical SAR studies can be conducted using computational methods to predict the activity of hypothetical analogs. Key functional groups in this compound that would be critical in SAR studies include the ester carbonyl (a potential hydrogen bond acceptor), the secondary amine (a potential hydrogen bond donor and acceptor), and the isopropyl group (which contributes to steric bulk and hydrophobicity). quizlet.com In analogous systems, esterification of a carboxylic acid can lead to a complete loss of biological activity if the carboxyl group is essential for binding, for example, through ionic interactions or as a hydrogen bond donor. drugdesign.org Conversely, masking a polar carboxylic acid with an ester can improve membrane permeability, a strategy used in prodrug design. quizlet.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. acs.org A QSAR model is a mathematical equation that correlates molecular descriptors (numerical representations of chemical structure) with activity.

For a series of amino acid esters including this compound, a QSAR study would involve calculating a wide range of descriptors. nih.gov These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. nih.gov A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds and guiding lead optimization. acs.org For instance, a Holographic QSAR (HQSAR) study on a set of esters developed a highly predictive model by correlating molecular fragments with toxicity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies for Ester Compounds

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Geometric | Molecular Surface Area | Three-dimensional shape and size. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Hydrophobic | LogP | Lipophilicity and partitioning between water and octanol. |

This table provides examples of descriptor classes that would be relevant for developing a QSAR model for this compound and its analogs.

Pharmacophore Modeling and Ligand Design Principles (Non-clinical)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov

For this compound, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (from the ester carbonyl oxygen).

A hydrogen bond donor (from the secondary amine hydrogen).

A hydrophobic feature (from the isopropyl group and the propanoate backbone).

A positive ionizable feature (at the secondary amine under physiological pH).

This model can then be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. dovepress.comfrontiersin.org Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. dergipark.org.tr

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen | Interaction with H-bond donors (e.g., -NH, -OH) in a binding site. |

| Hydrogen Bond Donor (HBD) | Secondary Amine (N-H) | Interaction with H-bond acceptors (e.g., C=O, N) in a binding site. |

| Hydrophobic (H) | Isopropyl Group, Alkyl Backbone | van der Waals interactions with nonpolar pockets in a receptor. |

| Positive Ionizable (PI) | Secondary Amine | Potential for ionic interaction with negatively charged residues (e.g., Asp, Glu). |

This table outlines the key chemical features of this compound that would be considered in developing a pharmacophore model.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation and reactivity of a molecule. frontiersin.org For this compound, the solvent polarity can affect the equilibrium between different conformers by stabilizing or destabilizing intramolecular hydrogen bonds or polar functional groups. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to study these effects by representing the solvent as a continuous dielectric medium. scilit.com

These models can calculate how the solvent alters the electronic properties and relative energies of different conformers. For example, polar solvents would be expected to stabilize conformations where the polar amino and ester groups are exposed, while nonpolar solvents might favor more compact structures with intramolecular interactions. Solvent can also directly impact reactivity; for instance, the rate of hydrolysis of the ester group in this compound would be highly dependent on the solvent's ability to stabilize the transition state of the reaction. libretexts.org Multiple linear regression analysis has been used to correlate solvent properties with effects on conformational equilibria and reaction rates. cdnsciencepub.com

Non Clinical Biological Activity and Mechanistic Investigations

In Vitro Enzymatic Assays

No data is available on the in vitro enzymatic activity of Propan-2-yl 2-(methylamino)propanoate.

There are no publicly available studies identifying or evaluating the interaction of this compound with any specific enzyme targets.

No inhibition constants (IC50, Ki) for this compound against any enzyme have been reported in the literature.

Mechanistic Pathways of Action (Non-human cellular or molecular level)

Information regarding the mechanistic pathways of action for this compound is not available.

There are no studies available that elucidate the molecular binding modes of this compound.

No research has been published detailing the effects of this compound on metabolic pathways, including but not limited to fungal ergosterol biosynthesis.

Cellular Assays (Non-human, in vitro only)

No data from non-human in vitro cellular assays for this compound are available in the public domain.

Cell-Free System Investigations

Cell-free systems provide a controlled environment to study the biochemical properties and enzymatic interactions of compounds like this compound without the complexities of a whole cell. In such systems, the enzymatic activity related to the compound can be directly measured. For instance, the stability of amino acid esters and their susceptibility to enzymatic hydrolysis can be quantified.

One common method involves monitoring the consumption of a cofactor, such as NADPH, which is utilized by certain enzymes that may interact with the test compound. A decrease in the absorbance of NADPH at 340 nm indicates enzymatic activity. libretexts.org While specific studies on this compound are not prevalent, research on similar amino acid esters shows that cell-free extracts containing esterases can hydrolyze the ester bond. researchgate.net The rate of this hydrolysis is a key parameter in understanding the compound's stability and potential as a prodrug.

Furthermore, cell-free protein synthesis systems can be utilized to indirectly quantify the release of the parent amino acid, N-methylalanine, from this compound. These systems can be designed to be deficient in a specific amino acid, and the rate of protein synthesis, often linked to a fluorescent reporter, becomes proportional to the amount of the amino acid supplied by the hydrolysis of the ester. nih.gov

Table 1: Hypothetical Cell-Free System Investigation of this compound

| Parameter | Description | Expected Outcome for this compound |

|---|---|---|

| Enzymatic Hydrolysis | Rate of ester bond cleavage in the presence of esterases. | Hydrolysis of the ester bond, releasing N-methylalanine and propan-2-ol. |

| NADPH Depletion Assay | Measurement of NADPH consumption by interacting enzymes. | Potential for interaction with cytochrome P450 enzymes, though less likely to be a primary metabolic pathway for a simple amino acid ester. |

| Amino Acid Quantification | Measurement of released N-methylalanine. | Increased concentration of N-methylalanine over time in the presence of hydrolytic enzymes. |

Evaluation of Activity in Model Organisms (e.g., microbial cultures for antifungal activity)

The structural components of this compound, namely the amino acid ester and the N-methyl group, suggest potential antimicrobial properties. Studies on related compounds have demonstrated that amino acid esters can exhibit antifungal activity. For example, certain amino acid methyl esters have shown inhibitory effects against various phytopathogenic fungi. chesci.com The presence of a quaternary ammonium (B1175870) group in some of these derivatives significantly enhanced their antifungal potential. chesci.com

N-methylation in peptides has also been shown to improve pharmacological activity, including antifungal effects. nih.gov This suggests that the N-methyl group in this compound could contribute to its biological activity. Research on N-benzoyl amino esters has indicated that they can be potent antifungal agents, with their activity being dependent on the amino acid side chain. scielo.org.mx

While direct antifungal testing of this compound is not widely reported, based on the activity of structurally similar compounds, it is plausible that it could exhibit inhibitory effects against certain fungal species.

Table 2: Antifungal Activity of Structurally Related Amino Acid Esters

| Compound Type | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Amino acid methyl esters | Fusarium oxysporum, Fusarium commune | Moderate inhibitory effects | chesci.com |

| N-benzoyl amino esters | Aspergillus fumigatus, Fusarium temperatum | Potent antifungal agents | scielo.org.mx |

| N-methylated cyclic tetrapeptide | Pathogenic dermatophytes | Improved antifungal activity compared to non-methylated analog | nih.gov |

Prodrug Design and Activation Mechanisms (for compounds related to the core structure)

Amino acid esters are a common strategy in prodrug design to enhance the physicochemical properties of a parent drug, such as its solubility and permeability. mdpi.comscirp.org The core structure of this compound makes it a candidate for investigation as a prodrug of N-methylalanine or for delivering the propan-2-ol moiety.

Enzymatic Hydrolysis of Ester Moiety

The primary mechanism for the activation of an amino acid ester prodrug is the enzymatic hydrolysis of the ester bond to release the active parent drug and an alcohol. researchgate.netnih.gov This reaction is typically catalyzed by carboxylesterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.

For this compound, the expected enzymatic hydrolysis would yield N-methylalanine and propan-2-ol. The rate of this hydrolysis is a critical factor in the prodrug's design, as it determines the rate of drug release. Studies on similar amino acid ester prodrugs have shown that the structure of both the amino acid and the alcohol moiety can influence the rate of enzymatic cleavage. mdpi.com For instance, the stereochemistry of the amino acid can affect the hydrolysis rate, with L-isomers often being preferred substrates for enzymes. mdpi.com

The stability of the prodrug is also a key consideration. While chemically stable at acidic pH, many amino acid esters are readily hydrolyzed in the presence of cell homogenates, indicating enzyme-mediated activation. nih.gov

In Vitro Metabolite Identification (Non-human)

Identifying the metabolites of a potential prodrug is crucial to understanding its activation and metabolic fate. In vitro systems using non-human liver subcellular fractions, such as S9 fractions or microsomes, are commonly employed for this purpose. These systems contain a variety of drug-metabolizing enzymes.

For this compound, an in vitro metabolism study using, for example, rat liver S9 fractions would be expected to identify N-methylalanine and propan-2-ol as the primary metabolites resulting from esterase activity. Further metabolism of propan-2-ol to acetone could also be observed. hmdb.caresearchgate.net

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used to separate and identify the parent compound and its metabolites. By monitoring the depletion of the parent compound and the formation of its metabolites over time, the metabolic stability and the primary metabolic pathways can be determined. While studies on isopropylated triarylphosphate esters have focused on different metabolic pathways, the methodologies for metabolite identification are applicable. nih.gov

Table 3: Predicted In Vitro Metabolites of this compound in a Non-Human System

| Parent Compound | Primary Metabolites | Secondary Metabolites | Analytical Method |

|---|---|---|---|

| This compound | N-methylalanine, Propan-2-ol | Acetone (from propan-2-ol oxidation) | LC-MS/MS |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that occur without the intervention of living organisms. For Propan-2-yl 2-(methylamino)propanoate, the most relevant abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. libretexts.org The ester functional group in this compound is susceptible to hydrolysis. This reaction can be catalyzed by either acids or bases. libretexts.org

Under acidic conditions, the hydrolysis of the ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org In the case of this compound, this would result in the formation of 2-(methylamino)propanoic acid and propan-2-ol.

Basic hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and a carboxylate salt. libretexts.org Treatment of this compound with a base, such as sodium hydroxide, would yield propan-2-ol and the corresponding salt of 2-(methylamino)propanoic acid.

While specific kinetic data for this compound is not available, the rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Table 1: Expected Hydrolysis Products of this compound

| Condition | Reactants | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound + H₂O | 2-(methylamino)propanoic acid + Propan-2-ol |

| Base-Catalyzed Hydrolysis | This compound + Base (e.g., NaOH) | Salt of 2-(methylamino)propanoic acid + Propan-2-ol |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. The rate and extent of photolysis depend on the absorption of light by the molecule and the presence of other substances in the environment that can act as photosensitizers.

Compounds containing amine groups can undergo indirect photodegradation in aqueous environments, often initiated by reactive species such as hydroxyl radicals (•OH). nih.gov These radicals can be generated by the photolysis of substances like nitrates and humic acids present in natural waters. nih.gov The secondary amine in this compound could be susceptible to attack by such radicals, leading to its degradation. The specific photoproducts would depend on the reaction conditions and the specific reactive species involved.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic chemicals from the environment.

Microorganisms can utilize organic compounds as sources of carbon, nitrogen, and energy. The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bond. nih.gov This would be carried out by extracellular or intracellular esterases, yielding 2-(methylamino)propanoic acid and propan-2-ol.

Following this initial transformation, these smaller, more polar molecules can be further metabolized by a variety of microbial pathways. libretexts.org The 2-(methylamino)propanoic acid can be deaminated and the resulting carbon skeleton can enter central metabolic pathways such as the citric acid cycle. libretexts.org Propan-2-ol can also be oxidized by microorganisms. Complete degradation, or mineralization, results in the conversion of the organic compound to inorganic substances like carbon dioxide, water, and mineral salts.

While no specific studies have identified the microbial degradation products of this compound, based on the principles of microbial metabolism, the expected initial products of enzymatic hydrolysis are 2-(methylamino)propanoic acid and propan-2-ol. Further degradation would lead to a variety of metabolic intermediates.

Table 2: Expected Initial Microbial Degradation Products of this compound

| Initial Compound | Enzymatic Action | Initial Products |

|---|---|---|

| This compound | Esterase-mediated hydrolysis | 2-(methylamino)propanoic acid and Propan-2-ol |

The catabolism of this compound by microorganisms is expected to involve a series of enzymatic reactions.

The key enzymes in the initial breakdown are likely to be hydrolases , specifically esterases , which catalyze the cleavage of the ester bond. nih.gov

Once the initial hydrolysis has occurred, the resulting 2-(methylamino)propanoic acid can be further metabolized by enzymes involved in amino acid catabolism. These may include:

Transaminases , which transfer the amino group to an α-keto acid. wikipedia.org

Dehydrogenases , which can be involved in the oxidative deamination of the amino acid. nih.gov

The propan-2-ol can be metabolized by alcohol dehydrogenases .

Table 3: Putative Microbial Enzymes in the Catabolism of this compound and its Primary Degradation Products

| Enzyme Class | Specific Type (Putative) | Substrate | Function |

|---|---|---|---|

| Hydrolases | Esterase | This compound | Cleavage of the ester bond to yield alcohol and carboxylic acid |

| Transferases | Transaminase | 2-(methylamino)propanoic acid | Removal of the amino group |

| Oxidoreductases | Amino Acid Dehydrogenase | 2-(methylamino)propanoic acid | Oxidative deamination |

| Alcohol Dehydrogenase | Propan-2-ol | Oxidation of the alcohol |

Environmental Compartmentalization Studies (e.g., Water-Sediment Systems)

Amino acid esters, when introduced into an aquatic environment, are subject to several processes that determine their distribution between the water column and sediment. These processes include hydrolysis, sorption to sediment particles, and biodegradation.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. This process would result in the formation of propan-2-ol and 2-(methylamino)propanoic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is faster under alkaline or acidic conditions compared to neutral pH.

Sorption: The extent to which this compound partitions between the water and sediment is determined by its sorption characteristics. This is often predicted by the octanol-water partition coefficient (Kow), which indicates the lipophilicity of a compound. Compounds with a higher Kow tend to adsorb more strongly to the organic matter in sediment. The presence of both a polar amino group and a less polar isopropyl ester group in this compound suggests a moderate potential for sorption. The protonation state of the amino group, which is pH-dependent, will also significantly influence its interaction with sediment surfaces.

Biodegradation: Microorganisms in water and sediment can play a significant role in the degradation of organic compounds. As an amino acid derivative, it is anticipated that this compound could be susceptible to microbial degradation, which would limit its persistence and accumulation in either the water or sediment compartment.

Due to the absence of specific studies, a data table detailing the distribution of this compound in water-sediment systems cannot be provided. Research in this area would be necessary to quantify its partitioning behavior and persistence in these critical environmental compartments.

Integrated Testing Strategies for Environmental Assessment (Conceptual)

An Integrated Testing Strategy (ITS) provides a structured and efficient approach to assess the environmental risk of chemicals, aiming to combine data from various sources to make informed decisions while minimizing animal testing. altex.org For a compound like this compound, where specific environmental data may be limited, a conceptual ITS would be invaluable for a comprehensive environmental assessment.

An ITS for the environmental assessment of this compound would be a tiered approach, starting with the collection of existing data and progressing to more complex and specific testing only when necessary. nih.gov

Tier 1: Data Gathering and In Silico Assessment

The initial step involves a thorough literature review for any available data on the subject compound or structurally similar chemicals. In the absence of direct data, Quantitative Structure-Activity Relationship (QSAR) models would be employed to predict key environmental fate and ecotoxicity endpoints.

| Parameter | Method | Objective |

| Physical-Chemical Properties | QSAR models (e.g., EPI Suite™) | Predict water solubility, vapor pressure, and octanol-water partition coefficient (Kow). |

| Environmental Fate | QSAR models | Estimate rates of hydrolysis, biodegradation, and potential for bioaccumulation. |

| Ecotoxicity | QSAR models | Predict acute toxicity to standard aquatic organisms (fish, daphnia, algae). |

Tier 2: Screening-Level Experimental Studies

If the Tier 1 assessment indicates a potential for environmental concern, targeted laboratory studies would be initiated. These studies would focus on verifying the predictions from the in silico models.

| Study Type | Method | Objective |

| Ready Biodegradability | OECD 301 series | To determine if the substance is readily biodegradable. |

| Hydrolysis as a Function of pH | OECD 111 | To determine the rate of abiotic degradation in water. |

| Acute Aquatic Ecotoxicity | OECD 201, 202, 203 | To determine the acute toxicity to algae, daphnia, and fish. |

Tier 3: Higher-Tier Studies and Risk Characterization

Should the results of Tier 2 indicate persistence, bioaccumulation potential, or significant toxicity, more complex and long-term studies would be warranted. These studies would provide a more realistic understanding of the compound's behavior under environmentally relevant conditions.

| Study Type | Method | Objective |

| Simulation Testing in Water-Sediment Systems | OECD 308 | To determine the degradation rate and partitioning behavior in a more complex system. |

| Chronic Aquatic Ecotoxicity | OECD 210, 211 | To assess the long-term effects on fish and daphnia reproduction and growth. |

| Bioaccumulation in Fish | OECD 305 | To determine the potential for the substance to accumulate in aquatic organisms. |

This conceptual ITS framework provides a systematic and scientifically sound approach to evaluate the environmental risks of this compound. acs.orgresearchgate.net It integrates predictive modeling with a tiered testing scheme to generate the necessary data for a robust environmental assessment, ensuring that resources are used efficiently and ethically. oecd.orgcanadacommons.ca

Applications in Chemical Synthesis and Materials Science Non Clinical

Propan-2-yl 2-(methylamino)propanoate as a Chiral Building Block

As a chiral building block, this compound offers a readily available source of a specific stereoisomer, which is crucial in the synthesis of enantiomerically pure compounds. enamine.nettakasago.com The presence of both a nucleophilic secondary amine and an electrophilic ester group on a chiral scaffold allows for a variety of chemical transformations.

The N-methyl group in this compound can influence the steric environment around the chiral center, which can be exploited to direct the stereochemical outcome of subsequent reactions. Furthermore, the isopropyl ester serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions to allow for further synthetic manipulations. Derivatives of alanine (B10760859) have been used in the diastereoselective alkylation to produce enantiomerically enriched α-methyl amino acids. nih.gov

A general synthetic scheme could involve the use of this compound as a nucleophile via its secondary amine, or as an electrophile at the ester carbonyl, after appropriate activation. For instance, it could be acylated at the nitrogen atom and then used in peptide synthesis or as a precursor for more complex heterocyclic structures. The principles of using chiral amino acid derivatives, such as N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, in palladium-catalyzed cross-coupling reactions to form non-natural amino acids, can be conceptually applied. orgsyn.org

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. This compound can serve as a precursor for the synthesis of such ligands. The secondary amine provides a convenient handle for introducing other functionalities, which can then coordinate to a metal center.